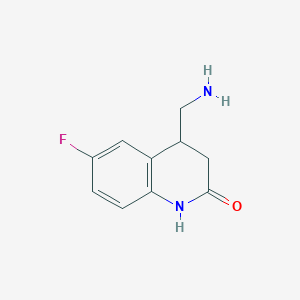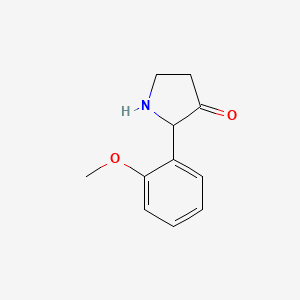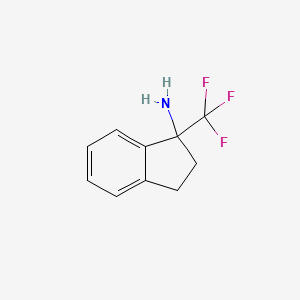
1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to an indane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically involves the introduction of the trifluoromethyl group into the indane structure. One common method is the reaction of indanone with trifluoromethylamine under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and copper catalysts are employed for substitution reactions
Major Products: The major products formed from these reactions include trifluoromethylated ketones, aldehydes, and substituted indane derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a solvent.
Hexafluoroacetone: A more complex fluorinated compound used in organic synthesis
Uniqueness: 1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its indane structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
1-(trifluoromethyl)-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,14H2 |
InChI-Schlüssel |
BVHDBTDFAYSBCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C21)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B15277172.png)
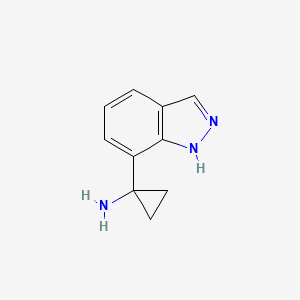
![Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B15277187.png)
![(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15277189.png)
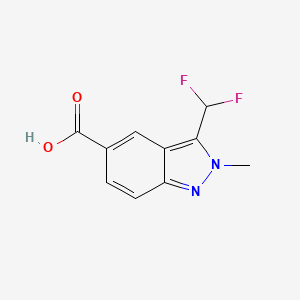
![tert-Butyl 5'-amino-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B15277200.png)
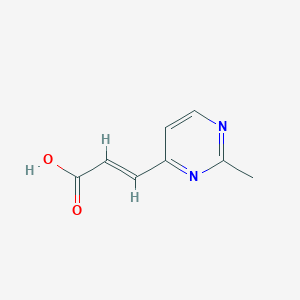
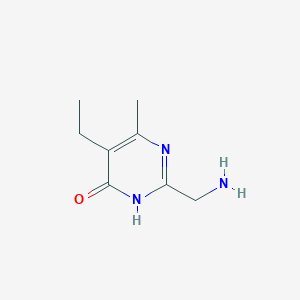

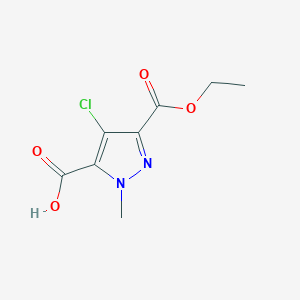
![1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15277236.png)
